Schisantherin E

描述

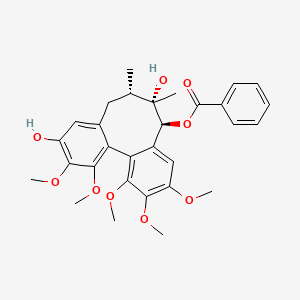

Schisantherin E is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera. This compound is part of a group of bioactive chemical compounds known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective effects .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Schisantherin E typically involves the extraction from the fruit of Schisandra sphenanthera. The process includes:

Extraction: Using solvents such as ethanol or methanol to extract the lignans from the dried fruit.

Purification: Employing techniques like column chromatography to isolate this compound from other lignans and impurities.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .

化学反应分析

Types of Reactions: Schisantherin E undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like sodium borohydride can be used to reduce this compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups present in the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as hydroxide ions in aqueous solution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with altered pharmacological properties.

科学研究应用

Chemistry: Used as a reference compound in the study of lignans and their chemical properties.

Biology: Investigated for its role in modulating biological pathways, including anti-inflammatory and antioxidant pathways.

Medicine: Explored for its hepatoprotective effects, making it a candidate for liver disease treatments.

Industry: Utilized in the development of dietary supplements and herbal medicines.

作用机制

Schisantherin E exerts its effects through several molecular targets and pathways:

Anti-inflammatory Action: Inhibits the NF-κB and MAPK signaling pathways, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Antioxidant Action: Enhances the activity of antioxidant enzymes, reducing oxidative stress and protecting cells from damage.

Hepatoprotective Action: Modulates liver enzymes and reduces liver inflammation, protecting against liver damage.

相似化合物的比较

- Schisantherin A

- Schisantherin B

- Schisantherin C

- Schisantherin D

- Deoxyschisandrin

Comparison: Schisantherin E is unique among its analogs due to its specific molecular structure, which confers distinct pharmacological properties. For instance, while Schisantherin A and B also exhibit anti-inflammatory properties, this compound has shown a higher potency in certain biological assays .

生物活性

Schisantherin E, a dibenzocyclooctadiene lignan derived from the Schisandra genus, particularly from Schisandra chinensis, has garnered attention for its potential pharmacological properties. This article delves into its biological activities, including antioxidant, anti-inflammatory, and anticancer effects, supported by diverse research findings and data tables.

Chemical Structure and Properties

This compound is structurally characterized as follows:

- Chemical Formula : C₃₃H₄₄O₉

- Molecular Weight : 564.7 g/mol

- IUPAC Name : (2S,3S)-2-(3,4-dimethoxyphenyl)-3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-(3-methoxyphenyl)propane-1,2-diol

This compound is noted for its complex structure that contributes to its biological activity.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Various studies have employed assays such as DPPH and ABTS to evaluate its capacity to scavenge free radicals. The results indicate that this compound effectively reduces oxidative stress markers in vitro.

Table 1: Antioxidant Activity of this compound

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in cell models, which suggests its potential in treating inflammatory diseases.

The anti-inflammatory effects are believed to be mediated through the inhibition of the NF-κB signaling pathway, which plays a crucial role in the inflammatory response.

Anticancer Properties

Several studies have explored the anticancer effects of this compound across different cancer cell lines. It has demonstrated cytotoxicity against human cancer cells, including breast and liver cancer cells.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Case Studies and Clinical Findings

- Neuroprotective Effects : In animal models, this compound has shown promise in protecting neurons from oxidative damage and apoptosis induced by neurotoxic agents such as glutamate and 6-hydroxydopamine (6-OHDA). This suggests potential applications in neurodegenerative diseases like Parkinson's disease.

- Liver Protection : this compound has been studied for its hepatoprotective effects, particularly in models of liver injury induced by toxins like carbon tetrachloride (CCl₄). It appears to enhance antioxidant enzyme activities while reducing liver inflammation markers.

属性

IUPAC Name |

[(8S,9S,10S)-9,14-dihydroxy-3,4,5,15,16-pentamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O9/c1-16-13-18-14-20(31)24(35-4)26(37-6)22(18)23-19(15-21(34-3)25(36-5)27(23)38-7)28(30(16,2)33)39-29(32)17-11-9-8-10-12-17/h8-12,14-16,28,31,33H,13H2,1-7H3/t16-,28-,30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXDFTKQSCEJGE-DSASHONVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes Schisantherin E unique in terms of its interaction with Cytochrome P450 enzymes?

A: this compound demonstrates a remarkable selectivity for Cytochrome P450 3A5 (CYP3A5) compared to the closely related CYP3A4 isoform. [, ] While both enzymes share 84% sequence identity, this compound exhibits a significantly higher catalytic efficiency with CYP3A5. [] This selectivity makes it a valuable probe for studying CYP3A5 activity. []

Q2: How does this compound interact with CYP3A5 at a molecular level?

A: Computational studies combining molecular docking, molecular dynamics simulations, and binding free energy calculations have shed light on the interaction between this compound and CYP3A4/CYP3A5. [] Key findings reveal:

- Hydrogen bonding: Glutamic acid at position 374 (Glu374) in CYP3A5 forms a direct hydrogen bond with this compound. In contrast, Serine 119 (Ser119) mediates this interaction in CYP3A4. []

- Water-mediated interactions: A water molecule situated between the B-C loop and the I helix of the enzymes participates in distinct hydrogen-bonding networks with this compound, further influencing the binding differences between CYP3A4 and CYP3A5. []

- Hydrophobic interactions: Residue variations between CYP3A4 (Phe108, Leu210) and CYP3A5 (Leu108, Phe210) lead to conformational changes in the Phe-cluster residues, notably Phe213 and Phe215. These changes strengthen hydrophobic interactions with this compound in CYP3A5. []

Q3: What is the significance of the structural differences between this compound and other Schisandra lignans like Schisantherin A, B, C, and D?

A: While Schisantherin A, B, C, and D have shown efficacy in lowering serum glutamic-pyruvic transaminase (GPT) levels in hepatitis models, this compound, alongside Deoxyschisandrin, did not exhibit this activity. [, ] This suggests that structural variations within this family of lignans significantly impact their biological activities and target interactions. Further research is needed to fully elucidate the structure-activity relationships governing these compounds.

Q4: How is this compound metabolized?

A: CYP3A5 specifically catalyzes the 2-O-demethylation of this compound, resulting in a major metabolite: 2-O-demethylated this compound. [] This metabolic reaction highlights the selective interaction between this compound and CYP3A5.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。